molecular formula C9H16O2 B1332133 6-Heptenyl acetate CAS No. 5048-30-6

6-Heptenyl acetate

Cat. No. B1332133
CAS RN: 5048-30-6
M. Wt: 156.22 g/mol
InChI Key: GNEUVQRNOYJQLS-UHFFFAOYSA-N
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Description

6-Heptenyl acetate is a chemical compound that can be derived from 6-hepten-1-ol, as demonstrated in the synthesis of (1R,7Z)-1-Methyl-7-hexadecenyl acetate, which is the female sex pheromone of the honey locust gall midge. The synthesis of this compound from 6-hepten-1-ol shows the potential for 6-heptenyl acetate to be an intermediate or related compound in the production of complex organic molecules .

Synthesis Analysis

The synthesis of related compounds to 6-heptenyl acetate involves multiple steps and can be quite complex. For instance, the synthesis of the honey locust gall midge pheromone from 6-hepten-1-ol involves an 8.9% overall yield over eight steps, with hydrolytic kinetic resolution being a key step . This indicates that the synthesis of 6-heptenyl acetate, if similar, would require careful control of reaction conditions and potentially multiple steps to achieve the desired product.

Molecular Structure Analysis

While the papers provided do not directly discuss the molecular structure of 6-heptenyl acetate, they do provide insights into the structure of related compounds. For example, the cyclometalated platinum(II) acetylide complexes studied in one paper exhibit distorted square planar geometries around the Pt(II) ions . This information, although not directly about 6-heptenyl acetate, gives a glimpse into the types of molecular geometries that acetylide compounds can adopt.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 6-heptenyl acetate can be inferred from the studies on 6-methyl-5-hepten-2-one, which reacts with atmospheric radicals such as OH, NO3, and O3. These reactions are important in atmospheric chemistry and indicate that compounds with heptenyl structures may be reactive towards various radicals under atmospheric conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-heptenyl acetate are not directly discussed in the provided papers. However, the study of stereoregular poly{[4-({[6-({[4′-(heptyl)oxy-4-biphenylyl]carbonyl}oxy)hexyl]oxy}carbonyl)phenyl]acetylene} reveals that the polymer exhibits liquid crystalline properties, indicating that acetylene derivatives can have unique physical properties such as mesophases . This suggests that 6-heptenyl acetate may also possess interesting physical properties that could be explored further.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pheromones : A study by Shikichi & Mori (2012) demonstrated the synthesis of (1R,7Z)-1-Methyl-7-hexadecenyl acetate, a sex pheromone of the honey locust gall midge, from 6-hepten-1-ol. This process highlighted the utility of 6-heptenyl derivatives in synthesizing complex biological compounds (Shikichi & Mori, 2012).
  • Enzymatic Acylation Studies : Berger et al. (1990) explored the enzymatic resolution of 7,7-disubstituted 1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ols using acid anhydrides, demonstrating the potential of using similar structures in biochemical transformations (Berger et al., 1990).

Atmospheric and Environmental Studies

  • Atmospheric Reactions : Smith et al. (1996) investigated the atmospheric reactions of compounds like 6-methyl-5-hepten-2-one, shedding light on the behavior of similar volatile organic compounds in the environment (Smith et al., 1996).

Biomedical Research

  • Potential in Drug Development : While specific studies on 6-heptenyl acetate in drug development were not found, similar structures like 6-substituted acyclouridine derivatives have been explored for their anti-HIV activities, suggesting potential avenues for research into related compounds (Baba et al., 1989), (Baba et al., 1990).

Biochemical Studies

  • Enzyme Kinetics and Metabolism : The study of enzymes like acetolactate-forming enzyme from Aerobacter aerogenes by Störmer (1968) can provide insights into the biochemical processes where similar compounds might play a role (Störmer, 1968).

Green Chemistry

  • Green Chemistry Applications : Costa et al. (2012) explored green Suzuki coupling reactions, which are relevant to the synthesis of various compounds including those with structures similar to 6-heptenyl acetate, emphasizing the importance of sustainable chemical practices (Costa et al., 2012)

Safety And Hazards

6-Heptenyl acetate is classified as a combustible liquid (GHS H227) . Safety precautions include avoiding heat, sparks, open flames, and hot surfaces. It’s recommended to wear protective gloves, eye protection, and face protection when handling this compound. It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

hept-6-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h3H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEUVQRNOYJQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336951
Record name 6-Heptenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Heptenyl acetate

CAS RN

5048-30-6
Record name 6-Heptenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
K Ranjitha, CK Narayana, TK Roy - Journal of Horticultural Sciences, 2013 - jhs.iihr.res.in
A comparative study of the aroma profile of an alcoholic beverage (wine) and natural juice from banana cv. Robusta was performed. The study showed disappearance and synthesis of …
Number of citations: 2 jhs.iihr.res.in
E Atallah, W Kwapinski, MN Ahmad, JJ Leahy… - Journal of …, 2019 - Elsevier
Hydrothermal carbonization (HTC) is an emerging technique for wastewater treatment. It uses water at moderate temperatures (180–250 C) and autogenous pressures (35–55 bar) to …
Number of citations: 48 www.sciencedirect.com
E Lee, CH Yoon, TH Lee, SY Kim, TJ Ha… - Journal of the …, 1998 - ACS Publications
… A third type of 8-endo/5-exo tandem radical cyclization is also possible: the reaction of the bromoacetate 19a afforded the acetate 19b (24%), 6-heptenyl acetate (19d, 13%), and the …
Number of citations: 64 pubs.acs.org
K Mori, T Tashiro, B Zhao, DM Suckling, AM El-Sayed - Tetrahedron, 2010 - Elsevier
All of the four stereoisomers of (1′S)-1′-ethyl-2′-methylpropyl 3,13-dimethylpentadecanoate, the major component of the female sex pheromone of Clania variegata, were …
Number of citations: 34 www.sciencedirect.com
E Miranda, F Sánchez, J Sanz… - Journal of High …, 1998 - Wiley Online Library
2,3‐Di‐O‐pentyl‐6‐O‐tert‐butyldimethylsilyl‐β‐cyclodextrin has been evaluated as an enantioselective stationary phase for capillary gas chromatography. Experimental results show a …
K Velsankar, A Venkatesan, P Muthumari… - Journal of Molecular …, 2022 - Elsevier
In recent times, the simple, eco-friendly, cost-effective synthesis of nanoparticles via green technology is developing interest on scientific community. In this report, the ZnO nanoparticles …
Number of citations: 51 www.sciencedirect.com
MP Doyle - 1968 - search.proquest.com
DOYLE, Michael Patrick, 1942– Page 1 This dissertation has been microfilmed exactly as received 68–10, 459 J DOYLE, Michael Patrick, 1942– MEDIUM EFFECTS IN …
Number of citations: 4 search.proquest.com
EE Atallah - 2018 - scholarworks.aub.edu.lb
Hydrothermal carbonization (HTC) is an emerging technique for wastewater treatment. It uses water at moderate temperatures (180-250℃) and autogenous pressures (35-55 bar) to …
Number of citations: 0 scholarworks.aub.edu.lb
K Mori, J Wu - Liebigs Annalen der Chemie, 1991 - Wiley Online Library
The synthesis of the four stereoisomers of 6,10,13‐trimethyl‐1‐tetradecanol (1a), the male‐produced aggregation pheromone of the predatory stink bug Stiretrus anchorago, was …
K Ranjitha, CK Narayana, TK Roy - 2013 - Society for Promotion of Horticulture
Number of citations: 0

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